molecular formula C9H8Cl2O2 B6161070 2-(3,4-dichloro-2-methylphenyl)acetic acid CAS No. 1803805-57-3

2-(3,4-dichloro-2-methylphenyl)acetic acid

Cat. No.: B6161070
CAS No.: 1803805-57-3
M. Wt: 219.1
InChI Key:
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Description

2-(3,4-Dichloro-2-methylphenyl)acetic acid is an organic compound with the molecular formula C9H8Cl2O2 It is a derivative of acetic acid, where the hydrogen atoms in the phenyl ring are substituted with chlorine and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichloro-2-methylphenyl)acetic acid typically involves the chlorination of 2-methylphenylacetic acid. The process can be carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichloro-2-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted phenylacetic acids

Scientific Research Applications

2-(3,4-Dichloro-2-methylphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It may serve as a lead compound for the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dichloro-2-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)acetic acid
  • 2-(2,4-Dichlorophenyl)acetic acid
  • 2-(3,5-Dichlorophenyl)acetic acid

Uniqueness

2-(3,4-Dichloro-2-methylphenyl)acetic acid is unique due to the presence of both chlorine and a methyl group on the phenyl ring. This specific substitution pattern imparts distinct chemical and biological properties compared to other dichlorophenylacetic acids. The methyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3,4-dichloro-2-methylphenyl)acetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3,4-dichloro-2-methylbenzoic acid", "ethyl bromoacetate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "diethyl ether" ], "Reaction": [ "Step 1: Ethylation of 3,4-dichloro-2-methylbenzoic acid with ethyl bromoacetate in the presence of sodium hydroxide to form ethyl 2-(3,4-dichloro-2-methylphenyl)acetate.", "Step 2: Hydrolysis of ethyl 2-(3,4-dichloro-2-methylphenyl)acetate with hydrochloric acid to form 2-(3,4-dichloro-2-methylphenyl)acetic acid.", "Step 3: Neutralization of the reaction mixture with sodium bicarbonate to form the sodium salt of 2-(3,4-dichloro-2-methylphenyl)acetic acid.", "Step 4: Extraction of the sodium salt of 2-(3,4-dichloro-2-methylphenyl)acetic acid with diethyl ether to obtain the target compound as a solid." ] }

CAS No.

1803805-57-3

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.1

Purity

95

Origin of Product

United States

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